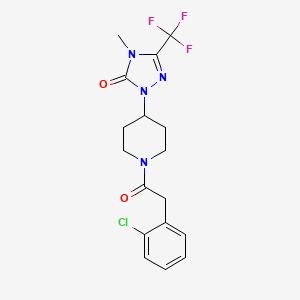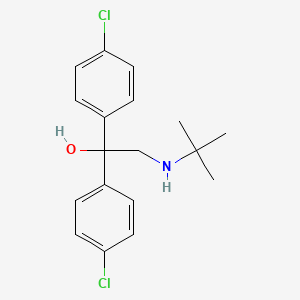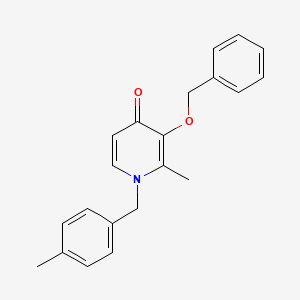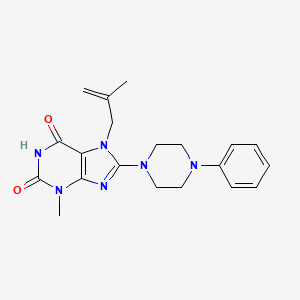
5-cyclopropyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide is an organic compound featuring a cyclopropyl group, a trifluoromethyl phenoxy group, and an isoxazole ring. Its complex structure suggests potential biological activity, making it a subject of interest in pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions:
Formation of Cyclopropyl Group: : Starting from a suitable cyclopropyl precursor, the cyclopropyl group can be introduced via cyclopropanation reactions.
Trifluoromethyl Phenoxy Incorporation: : The trifluoromethyl phenoxy moiety can be added through nucleophilic aromatic substitution (SNAr) reactions.
Isoxazole Ring Construction: : The formation of the isoxazole ring can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Industrial Production Methods
Industrial production may scale up these reactions using optimized conditions, such as:
Temperature: : Adjusting reaction temperatures for optimal yield.
Catalysts: : Employing catalysts to enhance reaction rates.
Solvents: : Selecting appropriate solvents for each step to improve solubility and reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, potentially forming oxygenated derivatives.
Reduction: : Reduction processes could lead to the hydrogenation of the isoxazole ring.
Substitution: : Various substitution reactions might occur at the phenoxy group.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄)
Reducing Agents: : Hydrogen gas (H₂) with catalysts like palladium on carbon (Pd/C)
Substituting Agents: : Halogens, nucleophiles like amines
Major Products
Depending on the reactions and conditions, products can range from hydroxylated derivatives to reduced forms of the isoxazole ring.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives: : Creating analogs for structure-activity relationship (SAR) studies.
Reactivity Studies: : Examining reactivity patterns in complex organic molecules.
Biology
Enzyme Inhibition: : Potential inhibitor for specific enzymes due to its structure.
Cellular Studies: : Investigating its effects on cell signaling pathways.
Medicine
Drug Development: : Evaluating its potential as a therapeutic agent for various diseases.
Industry
Material Science: : Possible use in developing new materials due to its unique chemical properties.
Mécanisme D'action
Molecular Targets and Pathways
The compound's mechanism of action may involve:
Binding to Enzymes: : Inhibiting enzyme activity by binding to active sites.
Modulating Receptors: : Interacting with cellular receptors to alter signaling pathways.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds
5-cyclopropyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide: stands out due to its unique combination of a cyclopropyl group and an isoxazole ring, distinguishing it from other compounds with similar core structures but lacking this specific arrangement.
Similar Compounds
5-cyclopropyl-N-(4-(3-chlorophenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide: : Chlorine instead of trifluoromethyl.
5-cyclopropyl-N-(4-(3-methylphenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide: : Methyl group instead of trifluoromethyl.
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)isoxazole-3-carboxamide: : Missing cyclopropyl group.
Propriétés
IUPAC Name |
5-cyclopropyl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O3/c19-18(20,21)13-4-3-5-14(10-13)25-9-2-1-8-22-17(24)15-11-16(26-23-15)12-6-7-12/h3-5,10-12H,6-9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSMNXIAUMWERI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC#CCOC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,2-Dimethyl-N-[[4-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]methyl]propanamide](/img/structure/B2457530.png)
![3-{3-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2457531.png)




![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetamide](/img/structure/B2457538.png)

![4-methyl-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2457540.png)


![(2E)-3-[(2H-1,3-benzodioxol-5-yl)amino]-2-[(E)-2-chlorobenzoyl]prop-2-enenitrile](/img/structure/B2457548.png)

